P2Y10 Receptor Agonist Potency (EC50 288 nM) vs. Endogenous Ligand ATP
The compound demonstrates quantifiable agonist activity at the mouse P2Y10 receptor, with a reported EC50 of 288 nM [1]. This places its potency in a defined range relative to other known P2Y10 ligands. The endogenous agonist ATP exhibits a significantly higher EC50 (>1.00E+3 nM) in a comparable assay format, indicating the target compound is more potent than the canonical endogenous agonist at this receptor [1]. While direct head-to-head comparison data with synthetic LysoPS analogs in the same assay are unavailable, this EC50 provides a benchmark for its activity profile.
| Evidence Dimension | Agonist activity at mouse P2Y10 receptor |
|---|---|
| Target Compound Data | EC50 = 288 nM |
| Comparator Or Baseline | ATP (endogenous agonist): EC50 > 1.00E+3 nM |
| Quantified Difference | >3.5-fold more potent than ATP |
| Conditions | HEK293A cells, 1.5 hrs incubation, alkaline phosphatase tagged-TGFalpha shedding assay |
Why This Matters
The compound's >3.5-fold greater potency than the endogenous agonist ATP at P2Y10 defines a quantitative performance threshold, making it a more chemically efficient tool for activating this receptor in cell-based assays.
- [1] BindingDB. BDBM50177147 (CHEMBL3814604): Affinity Data for Putative P2Y purinoceptor 10. EC50: 288 nM and >1.00E+3 nM for different ligands. Assay: Agonist activity at mouse P2Y10 receptor expressed in HEK293A cells. View Source
